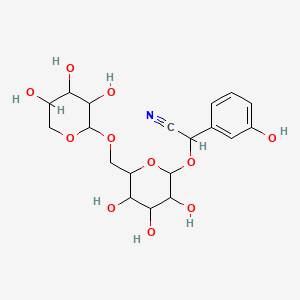
Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- is a complex organic compound with the molecular formula C19H25NO11 This compound is characterized by its unique structure, which includes a benzene ring, a nitrile group, and a glycosylated hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzeneacetonitrile core, followed by the introduction of the hydroxy group and the glycosylation with xylopyranosyl and glucopyranosyl units. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzeneacetone derivatives, while reduction of the nitrile group may produce benzylamine derivatives.
Scientific Research Applications
Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- involves its interaction with specific molecular targets and pathways. The hydroxy group and glycosylated moieties play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The nitrile group may also contribute to its reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: Lacks the hydroxy and glycosylated groups, making it less complex and with different reactivity.
3-Hydroxybenzeneacetonitrile: Contains the hydroxy group but lacks the glycosylated moieties.
Glycosylated Benzeneacetonitrile Derivatives: Similar compounds with different glycosylation patterns.
Uniqueness
Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- is unique due to its specific glycosylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
82083-98-5 |
|---|---|
Molecular Formula |
C19H25NO11 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C19H25NO11/c20-5-11(8-2-1-3-9(21)4-8)30-19-17(27)15(25)14(24)12(31-19)7-29-18-16(26)13(23)10(22)6-28-18/h1-4,10-19,21-27H,6-7H2 |
InChI Key |
KVKFUQZWWCGWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC(=CC=C3)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















